molecular formula C18H21NO3 B182045 4-[(1-Adamantylcarbonyl)amino]benzoic acid CAS No. 62144-92-7

4-[(1-Adamantylcarbonyl)amino]benzoic acid

Cat. No. B182045
CAS RN: 62144-92-7
M. Wt: 299.4 g/mol
InChI Key: RXUAHMQUGGEWOB-UHFFFAOYSA-N
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Description

4-[(1-Adamantylcarbonyl)amino]benzoic acid is a compound with the molecular formula C18H21NO3 . It contains a total of 46 bonds, including 25 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 5 six-membered rings, 3 eight-membered rings, 1 carboxylic acid (aromatic), 1 secondary amide (aliphatic), and 1 hydroxyl group .


Molecular Structure Analysis

The molecular structure of 4-[(1-Adamantylcarbonyl)amino]benzoic acid is characterized by a carboxylic acid group attached to a benzene ring, which is further connected to an adamantylcarbonyl group via an amide linkage .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Chemistry , specifically Organic Chemistry .

Summary of the Application

The compound “4-[(1-Adamantylcarbonyl)amino]benzoic acid” is used in the synthesis of adamantane-substituted amines and amides . The introduction of adamantane moieties on diamondoids such as adamantane, 2-azaadamantane or diamantane by amide formation and reduction to the corresponding amine was performed .

Methods of Application or Experimental Procedures

The synthesis was performed in a straightforward and easy way by amidation under Schotten–Baumann conditions and reduction with BH3·THF . The obtained amides and amines were studied in terms of structural properties towards the perspective of transformation into nanodiamonds .

Results or Outcomes

The most crowded amide obtained gave structural insights into the effect of bulkiness and steric strain on out-of-planarity of amide bonds (16.0°) and the kinetics and thermodynamics of amide bond rotation (ΔG� 298K=11.5–13.3 kcal·mol 1) .

Synthesis of Unsaturated Adamantane Derivatives

Specific Scientific Field

This application falls under the field of Chemistry , specifically Petroleum Chemistry .

Summary of the Application

“4-[(1-Adamantylcarbonyl)amino]benzoic acid” is used in the synthesis of unsaturated adamantane derivatives . These compounds offer extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Methods of Application or Experimental Procedures

Unsaturated adamantane derivatives can be divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds . The synthesis of these derivatives involves various methods, including the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one .

Results or Outcomes

The synthesis of unsaturated adamantane derivatives has led to the development of novel methods for their preparation and to the polymerization reactions .

Proteomics Research

Specific Scientific Field

This application falls under the field of Biology , specifically Proteomics .

Summary of the Application

“4-[(1-Adamantylcarbonyl)amino]benzoic acid” is used in proteomics research . It is a biochemical used for research purposes .

Results or Outcomes

The outcomes of the use of “4-[(1-Adamantylcarbonyl)amino]benzoic acid” in proteomics research are not specified in the source .

Polymerization Reactions

Specific Scientific Field

This application falls under the field of Chemistry , specifically Polymer Chemistry .

Summary of the Application

“4-[(1-Adamantylcarbonyl)amino]benzoic acid” is used in polymerization reactions . The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Methods of Application or Experimental Procedures

This process is distinctive in the presence of 1,4-diene structures in the starting monomers. Unlike the homopolymerization of dienes, introducing adamantyl substituents enhances the yields of 1,4-addition polymers, even in moderately polar solvents such as THF .

Results or Outcomes

The outcomes of the use of “4-[(1-Adamantylcarbonyl)amino]benzoic acid” in polymerization reactions are not specified in the source .

Biochemical for Proteomics Research

Specific Scientific Field

This application falls under the field of Biology , specifically Proteomics .

Summary of the Application

“4-[(1-Adamantylcarbonyl)amino]benzoic acid” is a biochemical used for proteomics research .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not detailed in the source .

Results or Outcomes

The outcomes of the use of “4-[(1-Adamantylcarbonyl)amino]benzoic acid” in proteomics research are not specified in the source .

properties

IUPAC Name

4-(adamantane-1-carbonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c20-16(21)14-1-3-15(4-2-14)19-17(22)18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13H,5-10H2,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXUAHMQUGGEWOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70400917
Record name 4-[(1-adamantylcarbonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(1-Adamantylcarbonyl)amino]benzoic acid

CAS RN

62144-92-7
Record name 4-[(1-adamantylcarbonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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